3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide
Description
This compound is a 1,2,4-triazole derivative featuring a cyclopropyl substituent at position 3, a sulfanyl (-SH) group at position 5, and a propanamide side chain at position 4. The triazole core is a heterocyclic ring known for its versatility in medicinal chemistry, often contributing to antimicrobial, antifungal, and enzyme inhibitory activities . The propanamide chain likely improves aqueous solubility compared to aromatic substituents, which could enhance bioavailability.
Properties
IUPAC Name |
3-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6(13)3-4-12-7(5-1-2-5)10-11-8(12)14/h5H,1-4H2,(H2,9,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHGRYBRBNYHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide (CAS No. 929972-30-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
- Molecular Formula: C₈H₁₂N₄OS
- Molecular Weight: 212.27 g/mol
- Boiling Point: 408.1 ± 47.0 °C (predicted)
- Density: 1.66 ± 0.1 g/cm³ (predicted)
- pKa: 8.93 ± 0.20 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which can lead to inhibition of specific enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:
- A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These compounds induced apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Triazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 | 15 | Apoptosis induction |
| Triazole B | SW480 | 12 | G2/M arrest |
| Triazole C | A549 | 10 | Apoptosis induction |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfanyl group in the structure may enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria:
- A related study indicated that compounds with similar structural features exhibited notable antibacterial activity, suggesting that modifications to the triazole core could lead to enhanced efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often depends on their structural features. In SAR studies:
- Triazole Ring: Essential for biological activity; modifications can lead to varying potency.
- Sulfanyl Group: Contributes to increased interaction with biological targets.
- Cyclopropyl Substituent: May influence lipophilicity and membrane permeability .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for binding |
| Sulfanyl Group | Increases potency |
| Cyclopropyl Group | Enhances membrane penetration |
Case Studies
A case study involving similar triazole derivatives focused on their effect on USP28 inhibition in cancer cells demonstrated that these compounds could reduce protein levels associated with tumor growth . The study provided insights into the potential therapeutic applications of triazole derivatives in oncology.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Substituent Variations on the Triazole Core
- Cyclopropyl vs. Phenyl Groups: The cyclopropyl group in the target compound contrasts with the phenyl group in N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide (). Cyclopropyl’s smaller size may reduce steric hindrance, favoring interactions with compact binding pockets .
- Propanamide vs. Acetamide Side Chains: The target’s propanamide chain (C3H6NO) is longer than the acetamide (C2H4NO) in ’s compound. This extended chain could improve solubility and flexibility, enabling better adaptation to biological targets.
Thiol-Containing Analogs
The sulfanyl group at position 5 distinguishes the target from non-thiolated triazoles. Thiols can participate in redox reactions or coordinate metal ions (e.g., in enzyme active sites), a feature absent in compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (), which lacks sulfur-based functional groups .
Heterocyclic Core Variations
Pyrazole derivatives (e.g., compounds 7a and 7b in ) replace the triazole’s third nitrogen with a carbon atom.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Pathway Design and Mechanism
A pivotal method involves microwave-assisted one-pot synthesis starting from N-guanidinosuccinimide (2) and cyclopropylamine (Scheme 1). The process combines:
- Nucleophilic ring-opening of the succinimide by cyclopropylamine.
- Cyclocondensation to form the 1,2,4-triazole core.
- In situ thiolation using sulfur donors.
Critical reaction parameters:
Representative yield optimization data :
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
This method achieves 79% isolated yield under optimized conditions, demonstrating superior efficiency compared to conventional thermal approaches.
Alternative Route via N-Arylsuccinimide Intermediate
Two-Step Functionalization Strategy
For substrates sensitive to microwave conditions, a stepwise approach is employed (Scheme 2):
- Imide ring-opening with aminoguanidine hydrochloride.
- Acid-catalyzed cyclization to form the triazole ring.
- Post-cyclization thiolation using H2S gas or Lawesson's reagent.
Advantages:
- Enables late-stage introduction of the sulfanyl group.
- Compatible with acid-labile cyclopropyl groups.
Limitations:
- Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
- Lower overall yields (45-55%) due to additional purification steps.
Bromination-Thiolation Sequence for Sulfanyl Group Installation
Copper-Mediated Bromine Displacement
A modified protocol adapts bromination-thiolation chemistry from triazole analogs (Scheme 3):
- Bromination : Treatment of 5-cyclopropyl-1H-1,2,4-triazol-3-amine with HBr/NaNO2/CuBr.
- Nucleophilic substitution : Displacement of bromide with NaSH or thiourea.
Reaction conditions:
| Step | Reagents | Temp | Time | Yield |
|---|---|---|---|---|
| Bromination | HBr, NaNO2, CuBr | 0°C→RT | 1 h | 62% |
| Thiolation | Thiourea, K2CO3, EtOH | Reflux | 4 h | 78% |
This method offers precise control over sulfur incorporation but risks cyclopropyl ring opening under strongly acidic conditions.
Propanamide Side Chain Introduction
Michael Addition to Acrylamide
The propanamide moiety is installed via:
- Alkylation of triazole-thiol with 3-bromopropanamide.
- Thiol-ene reaction with acrylamide under radical initiation.
Comparative performance:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | K2CO3, DMF, 80°C | 68% | 92% |
| Thiol-ene | AIBN, Toluene, 70°C | 73% | 95% |
Radical-mediated thiol-ene chemistry provides higher regioselectivity and avoids base-sensitive intermediates.
Purification and Analytical Considerations
Chromatographic Challenges
- Normal-phase silica gel : Ineffective due to triazole's polarity.
- Reverse-phase C18 : Preferred for final purification (95% purity).
- Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product.
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥95% | UV 254 nm |
| Residual Solvents | <0.1% | GC-FID |
| Sulfur Content | 14.8-15.2% | Elemental Analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
